4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one
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Overview
Description
4-(3,4-Dimethoxybenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure combining a pyrrolone core with diverse functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Functional Group Introduction:
Final Assembly: The final step involves the coupling of the pyrrolone core with the p-tolyl group, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it valuable in the synthesis of novel compounds.
Biology and Medicine
In medicinal chemistry, 4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one may exhibit biological activity, such as anti-inflammatory or anticancer properties. Researchers are exploring its potential as a lead compound for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure might also make it suitable for use in specialty chemicals or advanced polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dimethoxybenzoyl)-3-hydroxy-1-(3-methylisoxazol-5-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one: Similar structure but with a different isoxazole substitution pattern.
4-(3,4-Dimethoxybenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one: Similar structure but with a phenyl group instead of a p-tolyl group.
Uniqueness
The uniqueness of 4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(4E)-4-[(3,4-dimethoxyphenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(4-methylphenyl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6/c1-13-5-7-15(8-6-13)21-20(22(27)16-9-10-17(30-3)18(12-16)31-4)23(28)24(29)26(21)19-11-14(2)32-25-19/h5-12,21,27H,1-4H3/b22-20+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XITPQAQUCBVINP-LSDHQDQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OC)OC)O)C(=O)C(=O)N2C4=NOC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)OC)OC)\O)/C(=O)C(=O)N2C4=NOC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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